molecular formula C13H12ClN3O2 B8364699 N-(5-chloropyridin-2-yl)-2-amino-3-methoxybenzamide

N-(5-chloropyridin-2-yl)-2-amino-3-methoxybenzamide

Cat. No. B8364699
M. Wt: 277.70 g/mol
InChI Key: QCQOICSMAQPPOQ-UHFFFAOYSA-N
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Patent
US06140351

Procedure details

To a solution of sodium hydrosulfite (300 g, 1.7 mol) in water (4 L) was added N-(5-chloropyridin-2-yl)-2-nitro-3-methoxybenzamide (140 g, 0.45 mol). Tetrahydrofuran (2 L) and 1,4-dioxane (2 L) were added and the resulting mixture stirred at ambient temperature. After 16 hours, the solution was made basic by addition of potassium carbonate and the phases separated. The organic phase was concentrated of all volatiles in vacuo to give an off-white solid. The solid was washed with water, filtered, and dried under vacuum to afford 111 g (88% yield) of N-(5-chloropyridin-2-yl)-2-amino-3-methoxybenzamide; NMR (CDCl3) 8.8 (br, 1), 8.3 (d, 1), 8.1 (s, 1), 7.7 (dd, 1), 7.1 (dd, 1), 6.8 (d, 1), 6.6 (t, 1), 5.9 (br, 1), 3.9 (s, 3) ppm.
Quantity
300 g
Type
reactant
Reaction Step One
Name
N-(5-chloropyridin-2-yl)-2-nitro-3-methoxybenzamide
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:29])[C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[C:19]=2[N+:26]([O-])=O)=[N:14][CH:15]=1.O1CCCC1.C(=O)([O-])[O-].[K+].[K+]>O.O1CCOCC1>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:29])[C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[C:19]=2[NH2:26])=[N:14][CH:15]=1 |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
N-(5-chloropyridin-2-yl)-2-nitro-3-methoxybenzamide
Quantity
140 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)NC(C1=C(C(=CC=C1)OC)[N+](=O)[O-])=O
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2 L
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated of all volatiles in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
WASH
Type
WASH
Details
The solid was washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(C1=C(C(=CC=C1)OC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 111 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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